ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole derivative with a sulfonamide reagent, such as chlorosulfonic acid, followed by neutralization with a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl derivative.
Reduction: Formation of 3-aminophenyl derivative.
Substitution: Formation of 3-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Biology: Used in the study of enzyme inhibition and protein interactions.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1H-indole-2-carboxylate
Uniqueness
Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may contain different heterocyclic rings, such as benzothiophene or indole. The unique structure of this compound allows for specific interactions with biological targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C13H15N3O5S |
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Molecular Weight |
325.34 g/mol |
IUPAC Name |
ethyl 5-[(3-methoxyphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H15N3O5S/c1-3-21-13(17)11-8-12(15-14-11)22(18,19)16-9-5-4-6-10(7-9)20-2/h4-8,16H,3H2,1-2H3,(H,14,15) |
InChI Key |
SAWCVAXEIKWBSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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